Flumethasone 17-ketone, a compound with significant biological activity, has been the subject of various studies due to its potential applications in medicinal chemistry and its role as an inhibitor of hydrolytic enzymes. The research on fluoro ketones, a class of compounds to which flumethasone belongs, has revealed their ability to inhibit enzymes like acetylcholinesterase, carboxypeptidase A, and angiotensin-converting enzyme, among others1. These compounds have been shown to be potent inhibitors due to their reactivity with nucleophiles, forming stable hemiketals or hemiacetals with active-site serine residues12.
In medicinal chemistry, peptidyl fluoromethyl ketones have been utilized to study proteolytic activity and to design compounds for treating diseases such as cancer and viral infections3. Flumethasone, in particular, has been found to enhance the efficacy of chemotherapeutic drugs in lung cancer by inhibiting the Nrf2 signaling pathway, which is involved in protecting cells from stress and is a target for cancer chemosensitization4.
Fluoro ketones have been synthesized and tested as inhibitors of human cathepsin B, an enzyme implicated in diseases like rheumatoid arthritis57. These inhibitors have shown potential for clinical applications in reducing inflammation and damage in arthritis, highlighting their therapeutic value7.
Chiral fluoro ketones have been explored as catalysts for asymmetric epoxidation of alkenes, a reaction of great importance in synthetic chemistry6. Although the reactivity and enantioselectivity of these catalysts were substrate-dependent, their development represents a step forward in the field of catalysis6.
Flumethasone 17-ketone is derived from flumethasone, a synthetic glucocorticoid. It is classified as a fluorinated steroid and a member of the glucocorticoid family, which are characterized by their steroid structure and potent anti-inflammatory effects. The compound has the chemical formula and is often referred to in scientific literature under various synonyms, including 6α,9α-difluoro-11β-hydroxy-16α-methyl-17-ketopregna-1,4-diene-3,20-dione .
The synthesis of flumethasone 17-ketone involves several key steps, primarily starting from the precursor compound 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione. The synthetic pathway typically includes:
This multi-step synthesis is crucial for achieving the desired structural modifications that enhance the biological activity of the compound.
Flumethasone 17-ketone has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:
The molecular weight of flumethasone 17-ketone is approximately 392.4 g/mol, with a melting point that varies depending on purity and formulation.
Flumethasone 17-ketone can participate in various chemical reactions typical for steroids:
These reactions are essential for developing different formulations and derivatives with varying therapeutic profiles.
Flumethasone 17-ketone exerts its effects primarily through binding to glucocorticoid receptors in target cells. Upon binding:
This mechanism underlies its efficacy in treating various inflammatory conditions.
Flumethasone 17-ketone exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Flumethasone 17-ketone finds extensive applications in medicine:
Flumethasone 17-ketone (CAS 25256-97-7) is a structurally distinct corticosteroid derivative characterized by the absence of the characteristic C17 side chain found in glucocorticoid molecules. Its molecular framework retains the fundamental steroidal architecture composed of three 6-carbon rings (A, B, C) and one 5-carbon ring (D), consistent with the core structure of anti-inflammatory corticosteroids derived from cortisol [1]. The defining structural feature is the oxidation state at C17, where a ketone group replaces the typical β-ketol side chain (C20-C21) present in biologically active corticosteroids like flumethasone [5] [8].
The molecule incorporates key halogen substitutions at positions C6 and C9, identified as α- and α-configurations respectively, which are structural modifications known to enhance glucocorticoid receptor binding affinity and metabolic stability in corticosteroid derivatives [1] [6]. A methyl group at C16 (α-configuration) further contributes to its stereochemical complexity. The Δ1,4-diene-3-one system in ring A is preserved, a feature critical for anti-inflammatory activity in corticosteroids [3]. Infrared spectroscopy would confirm carbonyl stretching frequencies indicative of both the conjugated enone (C3) and isolated ketone (C17) functionalities [5].
Table 1: Fundamental Structural Characteristics of Flumethasone 17-Ketone
Structural Feature | Chemical Description | Biological Significance |
---|---|---|
Molecular Formula | C₂₀H₂₄F₂O₃ | Distinct from flumethasone (C₂₂H₂₈F₂O₅) |
Molecular Weight | 350.40 g/mol | Lower than parent due to side chain loss |
C3 Carbonyl | Conjugated enone (Δ⁴-3-ketone) | Essential for receptor binding |
C17 Modification | 17-oxo (ketone) group | Lacks C20-C21 side chain |
Halogenation | 6α,9α-difluoro substitution | Enhances potency & metabolic stability |
C16 Substitution | 16α-methyl group | Influences glucocorticoid vs. mineralocorticoid activity |
The systematic IUPAC name for flumethasone 17-ketone is (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-androsta-1,4-diene-3,17-dione, precisely defining its stereochemistry and functional groups [3] [5]. This nomenclature specifies the absolute configuration at the chiral centers critical for biological activity: the 6α-fluorine, 11β-hydroxyl, and 16α-methyl groups. The stereochemical descriptor "androsta" denotes the C19 steroid nucleus without the C17 side chain, distinguishing it from pregnane derivatives [8].
The 11β-hydroxyl group is a conserved feature among active corticosteroids, facilitating hydrogen bonding within the ligand-binding domain of the glucocorticoid receptor [1] [4]. The stereochemistry at position C11 is designated as β (equatorial), contrasting with inactive 11α-epimers. The 6α-fluorine substitution occupies an axial orientation, enhancing receptor affinity through electronic effects on the A-ring enone system [6]. Crystallographic analysis would reveal a near-planar conformation of rings A and B due to the Δ1,4-diene system, while rings C and D adopt chair and envelope conformations, respectively [5].
The C17 ketone introduces a planar sp²-hybridized carbon at this position, fundamentally altering the three-dimensional topology of the D-ring compared to flumethasone and related therapeutic corticosteroids possessing a C17 hydroxyl with appended side chain [5] [8]. This modification significantly impacts molecular recognition by steroid-metabolizing enzymes and receptor proteins.
Flumethasone 17-ketone represents a metabolic derivative or synthetic intermediate within the structural continuum of flumethasone analogs. Its comparative analysis reveals fundamental structure-activity relationships:
Side Chain Modifications: Unlike flumethasone pivalate (C₂₂H₂₈F₂O₅) – a therapeutically used topical corticosteroid featuring a 17α-hydroxyl esterified with pivalic acid – the 17-ketone derivative lacks the entire C17 side chain [4] [7]. This structural deletion eliminates the glucocorticoid receptor transactivation potential associated with intact corticosteroids. While flumethasone pivalate demonstrates potent anti-inflammatory activity through receptor-mediated gene regulation, the 17-ketone exhibits dramatically reduced receptor affinity due to the absence of critical C17 interactions [6].
Oxidation State Variations: The transformation from flumethasone's 17β-hydroxy-20-keto functionality to a 17-ketone represents an oxidative metabolic pathway. This conversion parallels the physiological inactivation of cortisol to cortisone by 11β-hydroxysteroid dehydrogenase but occurs at C17 instead of C11 [1]. The C17 ketone group creates a steric and electronic environment distinct from aldehyde intermediates (e.g., 17,20,21-aldehydes) that may form during synthetic processes [5].
Halogen Influence: Both flumethasone and its 17-ketone retain the 6α,9α-difluoro substitutions, modifications known to enhance glucocorticoid receptor binding affinity approximately 10-fold compared to non-fluorinated analogs [1] [6]. Quantum mechanical calculations indicate these electronegative atoms withdraw electron density from the A-ring enone system, augmenting its hydrogen-bond accepting capacity toward receptor residues [1]. The 9α-fluorine specifically stabilizes the 11β-hydroxyl group in the bioactive conformation [6].
Metabolic Stability: The 16α-methyl group common to both flumethasone and its 17-ketone derivative confers resistance to hepatic metabolism by 17-ketosteroid reductase and other degradative enzymes, prolonging half-life compared to non-methylated steroids [1]. Additionally, the 6α-fluoro substitution impedes metabolic reduction of the Δ⁴-3-keto group, a major inactivation pathway for cortisol [7].
Table 2: Structural and Functional Comparison of Flumethasone Derivatives
Structural Feature | Flumethasone Pivalate | Flumethasone 17-Ketone | Biological Implications |
---|---|---|---|
C17 Functional Group | 17α-OCOC(CH₃)₃ (pivalate ester) | 17-oxo (ketone) | Ester enables lipophilicity & topical activity; ketone abrogates receptor activation |
Molecular Formula | C₂₂H₂₈F₂O₅ | C₂₀H₂₄F₂O₃ | Ketone has lower molecular weight and polarity |
Glucocorticoid Receptor Affinity | High (Agonist) | Negligible | Loss of C17 side chain prevents receptor dimerization required for transactivation |
Metabolic Stability | High (Resists esterases) [4] | Moderate | 17-ketone cannot undergo further oxidation at C17 |
Solubility Profile | Low water solubility | Higher than esterified forms | Ketone lacks lipophilic pivalate moiety |
Synthetic Role | Final therapeutic derivative | Intermediate/degradation product | Used in analytical standards and metabolic studies |
The structural divergence at C17 fundamentally alters the pharmacological profile. While flumethasone pivalate functions as a potent glucocorticoid receptor agonist with anti-inflammatory, antipruritic, and vasoconstrictive properties [4] [7], the 17-ketone derivative lacks significant receptor-mediated activity. However, it retains potential utility as a synthetic intermediate for further chemical modifications or as a reference standard in analytical methods detecting flumethasone metabolites [5] [8]. Its physicochemical properties, including boiling point (480.7±45.0 °C at 760 mmHg) and density (1.27 g/cm³), differ significantly from the parent compound, influencing analytical detection methodologies [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1